molecular formula C15H22N2O2 B2737375 Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate CAS No. 2445791-33-1

Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate

Cat. No.: B2737375
CAS No.: 2445791-33-1
M. Wt: 262.353
InChI Key: KVPZJIJMVNRFLX-UHFFFAOYSA-N
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Description

Indole derivatives are significant in the field of medicinal chemistry due to their presence in a large number of natural products and synthetic molecules with biological activity . They are known to possess various biological activities such as anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .


Synthesis Analysis

The synthesis of indole derivatives often starts from commercially available materials. For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques. The bond lengths and conformations can be compared with those found in previous reports .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indole derivatives often involve multiple steps, including formylation, reduction, protection of hydroxy groups, and introduction of side chains .

Scientific Research Applications

Interplay of Strong and Weak Hydrogen Bonds

A study focused on two carbamate derivatives, including a tert-butyl carbamate, highlights their structural characterization using single-crystal X-ray diffraction. This research underscores the significance of hydrogen bonds in forming three-dimensional molecular architectures, which could be pivotal in understanding molecular interactions in various compounds (Das et al., 2016).

Metabolic Studies in Insects and Mice

Research into the metabolism of a tert-butylphenyl N-methylcarbamate in mice and insects revealed insights into hydroxylation processes and species variation in metabolic pathways. This study could be relevant for understanding the metabolic behavior of similar carbamate compounds in biological systems (Douch & Smith, 1971).

Synthesis and Chemical Transformations

A study involving the synthesis of tert-butyl carbamate derivatives from aminomethyltrialkylsilanes sheds light on their potential for chemical transformations. This research could be crucial for developing new methods in organic synthesis and chemical engineering (Sieburth et al., 1996).

Role in Organic Synthesis

The role of tert-butyl carbamates in organic synthesis is further elucidated in studies focusing on their use as intermediates in the synthesis of bioactive compounds, including their transformation into N-ester type compounds under mild reaction conditions (Sakaitani & Ohfune, 1990).

Potential in Drug Synthesis

Research indicates the utility of tert-butyl carbamates in the synthesis of key intermediates used in the production of medically significant compounds, such as omisertinib (AZD9291), highlighting their importance in pharmaceutical development (Zhao et al., 2017).

Application in Benzannulation of Indoles

A study on the benzannulation of indoles to carbazoles using tert-butylperoxide as a building block demonstrates the synthetic utility of tert-butyl carbamates in creating complex organic structures, such as carbazole alkaloids (Zheng et al., 2014).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. Some indole derivatives have been found to possess anticancer, anti-inflammatory, and other activities .

Future Directions

The future directions in the research of indole derivatives could involve the synthesis of new derivatives with improved biological activity, the investigation of their mechanisms of action, and their development into therapeutic agents .

Properties

IUPAC Name

tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-8-11-6-5-7-12(13(11)17-10)9-16-14(18)19-15(2,3)4/h5-7,10,17H,8-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPZJIJMVNRFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C(=CC=C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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